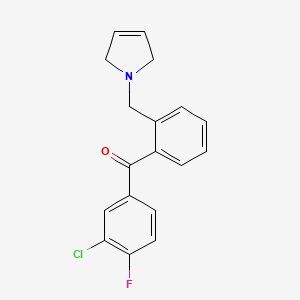

(3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

描述

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-16-11-13(7-8-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTUAVNYKHZUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643940 | |

| Record name | (3-Chloro-4-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-44-5 | |

| Record name | (3-Chloro-4-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally follows a multi-step organic synthesis pathway involving:

Starting Materials: Commercially available 3-chloro-4-fluorobenzoyl chloride (or corresponding benzaldehyde derivatives) and 2-(2,5-dihydro-1H-pyrrol-1-yl)methyl-substituted phenyl compounds.

Key Reaction - Friedel-Crafts Acylation:

The core step is a Friedel-Crafts acylation where the acyl chloride (3-chloro-4-fluorobenzoyl chloride) reacts with the aromatic ring of the 2-(2,5-dihydro-1H-pyrrol-1-yl)methylphenyl moiety. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction typically proceeds under anhydrous conditions in an inert solvent like dichloromethane or carbon disulfide.-

- Temperature: Usually maintained between 0°C to room temperature initially, then allowed to warm to reflux depending on the reactivity of substrates.

- Time: Reaction times vary from several hours to overnight to ensure complete acylation.

- Workup: Quenching with water or dilute acid, followed by extraction and purification.

Intermediate Formation:

Prior to acylation, the pyrrole-substituted benzyl intermediate may be prepared by alkylation of 2-bromomethylphenyl derivatives with 2,5-dihydro-1H-pyrrole under basic conditions (e.g., sodium hydride or potassium carbonate in DMF).

Industrial Production Considerations

Scale-Up:

Industrial synthesis optimizes the Friedel-Crafts acylation by employing continuous flow reactors to improve heat and mass transfer, allowing better control over exothermic reactions and minimizing side products.Catalyst and Solvent Optimization:

Use of recyclable Lewis acid catalysts and greener solvents (e.g., ionic liquids or solvent-free conditions) is explored to enhance sustainability and reduce environmental impact.Purification:

Industrial purification may involve crystallization or chromatographic techniques adapted for large scale, ensuring high purity suitable for pharmaceutical or material science applications.

Reaction Mechanism and Chemical Analysis

Friedel-Crafts Acylation Mechanism

- The Lewis acid catalyst coordinates with the acyl chloride, generating a highly electrophilic acylium ion.

- The aromatic ring of the 2-(2,5-dihydro-1H-pyrrol-1-yl)methylphenyl compound undergoes electrophilic aromatic substitution at the ortho or para position relative to the substituent.

- The intermediate sigma complex loses a proton to restore aromaticity, yielding the ketone product.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrole Alkylation | 2-bromomethylphenyl + 2,5-dihydro-1H-pyrrole, NaH, DMF | Forms pyrrole-substituted benzyl intermediate |

| Friedel-Crafts Acylation | 3-chloro-4-fluorobenzoyl chloride, AlCl3, DCM, 0°C to RT | Key step forming ketone linkage |

| Workup | Quench with water/dilute acid, extraction | Removes catalyst and impurities |

| Purification | Column chromatography or recrystallization | Ensures product purity |

| Industrial Optimization | Continuous flow reactors, recyclable catalysts | Enhances yield and scalability |

Research Findings and Literature Insights

The presence of both chloro and fluoro substituents on the phenyl ring modulates electronic effects, influencing the acylation rate and regioselectivity, as reported in studies on halogenated aromatic ketones.

Pyrrole-containing intermediates require careful handling due to their sensitivity to oxidation and polymerization; inert atmosphere and low temperature are critical.

Recent advances in flow chemistry have demonstrated improved yields and reproducibility for Friedel-Crafts acylations of similar heteroaromatic ketones, suggesting potential for industrial application.

Alternative catalysts such as iron(III) chloride have been explored to replace aluminum chloride, offering milder reaction conditions and easier catalyst removal.

化学反应分析

Types of Reactions

(3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the methanone group to a secondary alcohol.

Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide (NaOCH₃) to replace the chloro or fluoro groups.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: H₂ gas with Pd/C catalyst.

Substitution: NaOCH₃ in methanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Methoxy-substituted derivatives.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of both chloro and fluoro groups can enhance binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of (3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The dihydropyrrol-1-yl moiety can further stabilize these interactions through π-π stacking or hydrophobic effects.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: Substituent Position: The target compound’s dihydro-pyrrole group is at the ortho position of the phenyl ring, unlike the para analog in . This positional difference may influence steric interactions and binding affinities in biological systems .

Heterocyclic Moieties :

- The dihydro-pyrrole group in the target compound is less polar than the triazole or sulfonyl groups in , suggesting differences in solubility and pharmacokinetics .

- Nitrogen-containing heterocycles (e.g., piperazinyl in ) are common in bioactive molecules but vary in conformational flexibility compared to the dihydro-pyrrole system .

Synthetic Routes :

- The target compound may be synthesized via methods analogous to , where sodium ethoxide mediates nucleophilic substitution. However, introducing fluorine may require specialized reagents or protective strategies .

Physicochemical Properties (Inferred)

- Lipophilicity (logP): The fluorine and chloro substituents likely increase logP compared to non-halogenated analogs, favoring blood-brain barrier penetration.

- Solubility : The dihydro-pyrrole’s reduced polarity may lower aqueous solubility relative to sulfonyl- or triazole-containing analogs.

生物活性

The compound (3-Chloro-4-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , often referred to as C1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

C1 has a complex structure characterized by a chloro and fluorine substituent on the phenyl ring, alongside a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 315.81 g/mol.

Biological Activity Overview

C1 exhibits a range of biological activities, notably in the fields of anticancer research and neuropharmacology. The following sections provide detailed insights into its effects on various biological targets.

Anticancer Activity

Recent studies have demonstrated that C1 possesses significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects of C1 on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Inhibition of cell cycle progression |

| A549 | 10.0 | Activation of caspase pathways |

Data derived from in vitro studies conducted on human cancer cell lines.

Neuropharmacological Effects

C1 has also been studied for its potential neuroprotective properties. Research indicates that it may enhance cognitive functions and exhibit antidepressant-like effects in animal models.

Case Study: Neuroprotective Effects

In a study involving mice subjected to chronic stress, administration of C1 resulted in improved performance in behavioral tests, suggesting its potential as an antidepressant. The study highlighted that C1 modulates neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation.

Structure-Activity Relationships (SAR)

The biological activity of C1 can be attributed to specific structural features:

- Chloro and Fluoro Substituents : These halogen atoms enhance lipophilicity and influence the compound's interaction with biological targets.

- Pyrrolidine Moiety : This component is essential for binding affinity to certain receptors, enhancing the compound's therapeutic potential.

Comparative Analysis

Table 2: SAR Insights from Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Compound A | No halogen substituents | Low anticancer activity |

| Compound B | Fluorinated phenyl ring | Moderate neuroprotective effects |

| C1 | Chloro and fluoro substituents | High cytotoxicity and neuroprotection |

常见问题

Q. What established synthetic routes are available for this compound, and what reaction conditions are critical for high yield?

The synthesis likely involves multi-step reactions, such as Friedel-Crafts acylation or Suzuki coupling for aryl-aryl bond formation. Key steps include:

- Introduction of the pyrrolidine moiety via reductive amination or alkylation of a benzyl intermediate.

- Protection/deprotection strategies for the 2,5-dihydro-1H-pyrrole group to prevent side reactions during acylation .

- Optimization of temperature (e.g., 0–5°C for acylation) and catalysts (e.g., AlCl₃ for Friedel-Crafts) to enhance regioselectivity and yield .

Q. How can researchers confirm structural integrity using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., chloro/fluoro groups deshield adjacent protons) .

- IR : Confirm carbonyl (C=O) stretch at ~1650–1750 cm⁻¹ and C-F/C-Cl vibrations .

- Crystallography : Single-crystal X-ray diffraction (XRD) resolves bond lengths and angles. For example, similar methanones exhibit C=O bond lengths of ~1.21 Å and dihedral angles between aryl rings of 60–80° .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) elucidate electronic structure and reactivity?

Density Functional Theory (DFT) studies can:

- Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For fluorinated methanones, electron-withdrawing substituents lower LUMO energy, enhancing reactivity toward nucleophiles .

- Simulate infrared/Raman spectra for comparison with experimental data, validating structural assignments .

- Correlate substituent effects (e.g., Cl/F) with charge distribution using Natural Bond Orbital (NBO) analysis .

Q. How should discrepancies in spectroscopic data from different techniques be resolved?

- Cross-validate using complementary methods:

- Compare XRD-derived bond lengths with DFT-optimized geometries .

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectra .

Q. What methodologies identify and quantify trace impurities in synthetic batches?

- Analytical Techniques :

- Use certified reference standards (e.g., EP impurities) for calibration .

Q. How do chloro/fluoro substituents influence physicochemical properties compared to non-halogenated analogs?

- Solubility : Reduced aqueous solubility due to hydrophobic Cl/F groups.

- Stability : Electron-withdrawing effects enhance resistance to nucleophilic attack at the carbonyl group .

- Reactivity : Fluorine directs electrophilic substitution to meta/para positions, altering reaction pathways .

Data Contradiction Analysis

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

- Example : If XRD shows a planar aryl ring but NMR suggests torsional strain, consider dynamic effects (e.g., ring puckering in solution) .

- Resolution : Variable-temperature NMR or solid-state NMR to probe conformational flexibility .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures .

- Purity Control : Implement orthogonal analytical methods (e.g., HPLC + GC) for batch consistency .

- Structural Validation : Combine XRD with Hirshfeld surface analysis to assess intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。